molecular formula C8H5F2N B1602896 6,7-Difluoro-1H-indole CAS No. 271780-84-8

6,7-Difluoro-1H-indole

Cat. No. B1602896
M. Wt: 153.13 g/mol
InChI Key: SEHXAAULCXHFQO-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-indole (also known as 6,7-difluoroindole or DFIndole) is an organic compound belonging to the indole family of compounds. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug design. It is a versatile compound with a wide range of properties that makes it a valuable tool for scientists.

Scientific Research Applications

Spectroscopic and Structural Analysis

  • Spectroscopic and Structural Characteristics: Indole derivatives, including 6,7-Difluoro-1H-indole, exhibit diverse applications due to their biological, industrial, and optical properties. Experimental and computational investigations have been conducted to understand their spectroscopic and structural characteristics, including nuclear magnetic resonance, Fourier transform IR, and UV-Vis techniques. These studies provide insights into the molecular structure, vibrational properties, and potential applications in fields like nonlinear optical (NLO) properties and stability analyses (Tariq et al., 2020).

Synthesis and Functionalization

  • Indole Synthesis Techniques: The synthesis and functionalization of indoles, including 6,7-Difluoro-1H-indole, have been a major research focus. Various methods like palladium-catalyzed reactions have been used for the synthesis, offering access to fine chemicals and pharmaceutical intermediates. These techniques are critical in modifying the way organic chemists approach synthetic processes (Cacchi & Fabrizi, 2005).

Applications in Biochemical Research

  • Antimicrobial Evaluation: Novel difluoromethylated indole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Such studies are pivotal in the development of new antimicrobial agents and understanding their mechanisms of action (Chundawat et al., 2016).
  • Activation of Indole by Tryptophan Synthase: Research has also focused on using derivatives like 6-(Difluoromethyl)indole to study the activation of indole by enzymes such as tryptophan synthase. This research provides valuable insights into the enzyme mechanisms and potential applications in biochemistry (Woolridge & Rokita, 1991).

Industrial Applications

  • Antifouling Applications: Indole derivatives have been used in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins, containing indole derivative groups, exhibit self-polishing and improved antifouling performance, highlighting the industrial relevance of indole derivatives in marine applications (Chunhua et al., 2020).

properties

IUPAC Name

6,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHXAAULCXHFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626726
Record name 6,7-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-1H-indole

CAS RN

271780-84-8
Record name 6,7-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-difluoro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Denoyelle, T Chen, H Yang, L Chen, Y Zhang… - European journal of …, 2013 - Elsevier
The growing recognition of inhibition of translation initiation as a new and promising paradigm for mechanism-based anti-cancer therapeutics is driving the development of potent, …
Number of citations: 20 www.sciencedirect.com

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